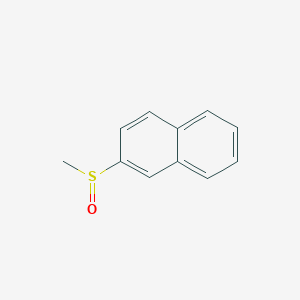

2-(Methylsulfinyl)naphthalene

Description

Significance of Organosulfur Compounds in Chemical Research

Organosulfur compounds, a class of molecules containing carbon-sulfur bonds, are fundamental to numerous areas of chemical and medicinal science. jmchemsci.com Their importance stems from the unique chemical properties of the sulfur atom, which can exist in various oxidation states and participate in a wide array of chemical reactions. nih.gov This versatility makes them invaluable as reagents in the synthesis of new and complex molecules. britannica.com

In the field of medicinal chemistry, organosulfur compounds are integral to a broad spectrum of biologically active molecules, including pharmaceuticals and natural products. jmchemsci.com For instance, the thiol group (R-SH) is a key component of the amino acid cysteine, which plays a critical role in the structure and function of many proteins and enzymes. britannica.com Sulfoxide (B87167) groups, in particular, are found in various biologically active substances and are crucial in the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The ability of organosulfur compounds to participate in redox biochemistry is a key factor in their therapeutic applications. nih.gov Furthermore, approximately 30% of modern agrochemicals contain at least one sulfur atom, highlighting their impact on agriculture and crop protection. researchgate.net

Overview of Naphthalene (B1677914) Scaffold in Advanced Chemical Systems

Naphthalene (C₁₀H₈) is a bicyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings. ekb.eg This structural motif, first identified in 1819, has become a cornerstone in the development of advanced chemical systems. ekb.egijpsjournal.com The extended π-conjugated system of naphthalene imparts specific electronic and photophysical properties, making it a subject of intense research in both academic and industrial settings. ijpsjournal.comacs.org

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ekb.egijpsjournal.com Its rigid and planar structure allows for specific interactions with biological targets like proteins and DNA. acs.org Beyond medicine, naphthalene derivatives are crucial in materials science. Naphthalene diimides (NDIs), for example, are a class of electron-deficient aromatic compounds used in the design of organic electronic materials, sensors, and supramolecular assemblies due to their chemical robustness and redox activity. acs.org The versatility of the naphthalene core allows for extensive functionalization, enabling chemists to fine-tune its properties for specific applications, from drug design to the creation of novel organic materials. researchgate.net

Positioning of 2-(Methylsulfinyl)naphthalene within Sulfoxide and Naphthalene Chemistry

This compound is a sulfoxide derivative of naphthalene, featuring a methylsulfinyl group [-S(O)CH₃] at the 2-position of the naphthalene ring system. This structure places it squarely at the confluence of the two chemical domains discussed above, and its properties are a direct result of the interplay between the chiral sulfoxide group and the aromatic naphthalene scaffold.

The compound exists as a solid with a molecular formula of C₁₁H₁₀OS and a molecular weight of approximately 190.26 g/mol . chemsrc.com Its chemical behavior is largely dictated by the sulfoxide group, which is in an intermediate oxidation state between the corresponding sulfide (B99878) (thioether) and sulfone. This allows it to participate in a variety of chemical transformations. For instance, it can be synthesized by the oxidation of its precursor, 2-(methylthio)naphthalene (B188729). Conversely, it can be reduced back to the sulfide or oxidized further to form 2-(methylsulfonyl)naphthalene.

The sulfoxide group imparts chirality to the molecule, making this compound a valuable building block in asymmetric synthesis. Chiral sulfoxides are important reagents and auxiliaries for creating enantiomerically pure molecules, which is particularly crucial in pharmaceutical development. acs.orgnih.gov Research has demonstrated the utility of chiral sulfoxides in guiding stereoselective reactions. acs.org

In synthetic chemistry, this compound serves as a versatile intermediate. For example, it acts as a precursor in the synthesis of 2-thiocyanatonaphthalene through a dealkylative cyanation reaction. Its unique reactivity makes it a valuable tool for constructing more complex sulfur-containing molecules and exploring novel chemical structures.

A comparison with its related sulfur-naphthalene derivatives highlights its unique chemical position:

| Compound | Oxidation State of Sulfur | Key Reactivity Characteristics |

| 2-(Methylthio)naphthalene | Sulfide (-2) | Nucleophilic; less polar than the sulfoxide. |

| This compound | Sulfoxide (0) | Chiral center; participates in oxidation, reduction, and rearrangements. |

| 2-(Methylsulfonyl)naphthalene | Sulfone (+2) | Highly polar and stable; resistant to further oxidation. |

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfinylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c1-13(12)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRDXOMJHRAPSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402302 | |

| Record name | 2-(METHYLSULFINYL)NAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35330-76-8 | |

| Record name | 2-(METHYLSULFINYL)NAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylsulfinyl Naphthalene

Oxidation Pathways from 2-(Methylthio)naphthalene (B188729) Precursors

The most common and direct method for preparing 2-(methylsulfinyl)naphthalene is through the selective oxidation of 2-(methylthio)naphthalene. This precursor is commercially available or can be synthesized through standard aromatic substitution reactions. The key challenge in this pathway is to control the oxidation to the sulfoxide (B87167) state without further oxidation to the corresponding sulfone, 2-(methylsulfonyl)naphthalene.

Catalytic Oxidation Approaches

Catalytic methods are often preferred for their efficiency and milder reaction conditions. Various catalytic systems have been developed for the oxidation of sulfides to sulfoxides.

One notable approach involves the use of a manganese complex as a catalyst. rsc.org For instance, a pre-formed manganese complex has been shown to be effective in the asymmetric oxidation of a range of sulfides, including the condensed aromatic substrate 2-(methylthio)naphthalene, using hydrogen peroxide (H₂O₂) as the oxidant. rsc.org This method is considered environmentally friendly. rsc.org

Another catalytic system utilizes polyoxomolybdates modified with organic ligands. These catalysts have demonstrated high efficiency in the oxidation of various thioethers to their corresponding sulfoxides. rsc.org For example, the oxidation of 1-methyl-4-(methylthio)benzene to its sulfoxide has been achieved with high conversion and selectivity using such catalysts in the presence of H₂O₂. rsc.org While not specifically detailed for 2-(methylthio)naphthalene in the provided source, the principle is applicable to aryl sulfides.

Co-Mn-Br catalyst systems have also been investigated for the liquid-phase catalytic oxidation of related naphthalene (B1677914) derivatives, such as the oxidation of 2-methylnaphthalene (B46627) to 2-naphthoic acid. researchgate.net Although this is an oxidation of a methyl group rather than a thioether, it highlights the utility of mixed-metal catalyst systems in naphthalene chemistry. researchgate.net

Stoichiometric Oxidation Reagents and Conditions

Stoichiometric oxidants are widely used for the conversion of sulfides to sulfoxides. The choice of reagent and reaction conditions is crucial for achieving high selectivity.

A common and effective method employs hydrogen peroxide (H₂O₂) in the presence of chlorotrimethylsilane (B32843) (TMSCl) in an acetonitrile (B52724) solvent at room temperature. Careful dilution of the reaction mixture is critical to prevent overoxidation to the sulfone byproduct.

Other stoichiometric oxidizing agents include m-chloroperbenzoic acid (m-CPBA), which is a classic reagent for this transformation. acs.org The reaction of 2-(methylthio)naphthalene with m-CPBA or H₂O₂ can yield the desired sulfoxide. acs.org

Inorganic peracids and their salts, such as potassium peroxymonosulfate (B1194676) (Oxone™), are also effective. acsgcipr.org The conventional route for synthesizing sulfoxides involves stoichiometric oxidation with a variety of such agents. acsgcipr.org Historically, heavy metal-based oxidants like permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) were used, but these have been largely replaced by greener alternatives due to toxicity and environmental concerns. acsgcipr.org

The following table summarizes some of the common stoichiometric reagents used for the oxidation of thioethers.

| Reagent | Typical Conditions | Notes |

| Hydrogen Peroxide (H₂O₂) | In acetonitrile with TMSCl at room temperature. | Dilution is key to selectivity. |

| m-Chloroperbenzoic Acid (m-CPBA) | - | A widely used and effective oxidant. acs.org |

| Oxone™ (2KHSO₅·KHSO₄·K₂SO₄) | - | A common, although less atom-economical, oxidant. acsgcipr.org |

Control of Oxidation State and Selectivity

Achieving high selectivity for the sulfoxide over the sulfone is a primary concern in the oxidation of 2-(methylthio)naphthalene. The sulfoxide itself can be further oxidized to form 2-(methylsulfonyl)naphthalene.

Several factors influence the selectivity of the oxidation reaction:

Choice of Oxidant: Milder oxidizing agents are generally preferred to avoid overoxidation.

Reaction Temperature: Lower temperatures often favor the formation of the sulfoxide.

Stoichiometry of the Oxidant: Using a controlled amount of the oxidizing agent (often a slight excess of one equivalent) is crucial.

Reaction Time: Monitoring the reaction and stopping it once the starting material is consumed can prevent the formation of the sulfone.

Solvent and Additives: The solvent can influence the reactivity of the oxidant. Additives like TMSCl in H₂O₂ oxidations can enhance selectivity.

Purification methods, such as washing the crude product with methanol, can be employed to remove sulfone impurities.

Alternative Synthetic Routes to this compound Derivatives

While the oxidation of 2-(methylthio)naphthalene is the most direct route, other methods can lead to derivatives of this compound. For instance, the synthesis of axially chiral 1-(1-naphthyl)isoquinolines can be achieved through a ligand coupling reaction involving a racemic 1-(tert-butylsulfinyl)isoquinoline with a Grignard reagent. researchgate.net This highlights the use of sulfoxide-containing building blocks in more complex syntheses.

Enantioselective Synthesis of Chiral this compound

Chiral sulfoxides are valuable intermediates in asymmetric synthesis. The development of methods for the enantioselective synthesis of this compound is therefore of significant interest.

Asymmetric Oxidation Methods

The most direct approach to chiral this compound is the asymmetric oxidation of the prochiral precursor, 2-(methylthio)naphthalene. This is a well-established and powerful strategy in organic synthesis. rsc.org

A notable method utilizes a pre-formed manganese complex as a catalyst with H₂O₂ as the oxidant. rsc.org This system has been shown to convert 2-(methylthio)naphthalene to its corresponding sulfoxide in good yield and with excellent enantioselectivity. rsc.org The reaction is typically carried out in a suitable solvent like isopropanol (B130326) at a reduced temperature to enhance enantioselectivity. rsc.org

The development of metal-based catalyst systems for asymmetric sulfoxidation has been a significant area of research since the pioneering work of Kagan and Modena. rsc.org While various elegant systems have been developed, some suffer from drawbacks such as harsh reaction conditions, long reaction times, or the use of toxic and expensive catalysts. rsc.org The manganese-catalyzed system with H₂O₂ offers a more facile and environmentally friendly alternative. rsc.org

The following table provides an example of the results obtained for the asymmetric oxidation of 2-(methylthio)naphthalene.

| Catalyst System | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) |

| Manganese complex/L2 | 50% H₂O₂ (1.1 equiv) | Good | Excellent |

Data from a study on a range of aryl methyl sulfides, which included 2-(methylthio)naphthalene. rsc.org

Use of Chiral Auxiliaries and Ligands

The most common precursor for the synthesis of this compound is the corresponding sulfide (B99878), 2-(methylthio)naphthalene. The oxidation of the sulfur atom in 2-(methylthio)naphthalene creates the chiral sulfoxide. To control the stereochemistry of this oxidation, chiral ligands are complexed with metal catalysts to create an asymmetric environment for the reaction.

One notable method involves the use of a manganese-based catalyst system. rsc.org In this approach, 2-(methylthio)naphthalene is oxidized using hydrogen peroxide (H₂O₂) as the oxidant. The reaction's enantioselectivity is controlled by a chiral ligand complexed with manganese(II) trifluoromethanesulfonate (B1224126) (Mn(OTf)₂). This catalytic system has demonstrated high yields and excellent enantioselectivities for the conversion of a variety of aryl methyl sulfides to their corresponding sulfoxides. rsc.org For the condensed aromatic substrate 2-(methylthio)naphthalene, this method successfully produces this compound with high yield and enantiomeric excess (ee). rsc.org

The general principle of this catalytic asymmetric oxidation is applicable with various metal-ligand combinations. Another widely recognized system for the asymmetric oxidation of sulfides employs a vanadium catalyst, such as vanadyl acetylacetonate (B107027) [VO(acac)₂], in combination with a chiral Schiff base ligand. orgsyn.org These ligands are often derived from the condensation of a chiral amino alcohol, like (L)-(+)-tert-leucinol, with a substituted salicylaldehyde. orgsyn.org This combination, activated by an oxidant like hydrogen peroxide, forms a chiral catalytic species that can selectively produce one enantiomer of the sulfoxide over the other. orgsyn.org While specific results for this compound using this exact vanadium system are not detailed, the methodology is robust for a range of alkyl aryl sulfides, indicating its potential applicability. orgsyn.org

Table 1: Manganese-Catalyzed Asymmetric Oxidation of 2-(Methylthio)naphthalene rsc.org

| Entry | Catalyst Loading (mol%) | Ligand | Oxidant | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 0.25 | Chiral Pyridine-based Ligand (L2) | 50% H₂O₂ | Good | Excellent |

Data derived from a study on a broad range of sulfides, with 2-(methylthio)naphthalene noted as a successful condensed aromatic substrate. rsc.org

Diastereoselective Approaches

Diastereoselective synthesis provides an alternative route to enantiomerically pure sulfoxides. This strategy involves covalently attaching a chiral auxiliary to the substrate or reagent. The inherent chirality of the auxiliary directs the formation of a new stereocenter, leading to the preferential formation of one diastereomer over the other. The auxiliary is subsequently cleaved to yield the desired enantiomerically enriched product.

A prominent example of this approach in sulfur chemistry involves the use of chiral N-sulfinyloxazolidinones. acs.org In this type of synthesis, a nucleophile reacts with a sulfinylating agent that incorporates a chiral auxiliary, such as one derived from an amino alcohol. The stereochemistry of the resulting sulfoxide is dictated by the configuration of the chiral auxiliary. This method allows for the synthesis of enantiomerically pure C₂-symmetric bis-sulfoxides through a dynamic kinetic transformation of sulfinyl chlorides, showcasing the power of diastereoselective control. acs.org

Another way to conceptualize a diastereoselective approach for a naphthalene-based compound involves attaching a chiral auxiliary directly to the naphthalene ring system. For instance, carbohydrates have been used as chiral auxiliaries to control the stereoselectivity of reactions on naphthalenes. mdpi.com In a study on the photooxygenation of naphthalenes, carbohydrate auxiliaries were attached to the ring. The bulky, chiral nature of the sugar derivative sterically hindered one face of the naphthalene, forcing the incoming reagent (singlet oxygen) to attack from the less hindered face. mdpi.com This resulted in the formation of one diastereomer of the product in significant excess, with diastereomeric ratios reaching up to 91:9. mdpi.com After the reaction, the chiral auxiliary can be cleaved to yield an enantiomerically pure product. mdpi.com Although this specific example describes a cycloaddition rather than a sulfoxidation, the underlying principle of using a chiral auxiliary to direct the stereochemical outcome on a naphthalene core is directly relevant to a potential diastereoselective synthesis of this compound.

Table 2: Illustrative Diastereomeric Ratios in Auxiliary-Controlled Reactions on Naphthalenes mdpi.com

| Substrate | Chiral Auxiliary | Reaction | Diastereomeric Ratio (dr) |

| Naphthalene Derivative | Protected Glucose | Photooxygenation | up to 91:9 |

This table illustrates the principle of diastereoselection using a chiral auxiliary on a naphthalene system. mdpi.com

Reactivity and Reaction Mechanisms of 2 Methylsulfinyl Naphthalene

Nucleophilic and Electrophilic Reactivity at the Sulfur Center

The sulfur atom in the methylsulfinyl group exhibits dual reactivity. It possesses both nucleophilic and electrophilic characteristics, a feature common to sulfoxides. biorxiv.org The sulfur atom has a non-bonding electron pair, making it a potential nucleophile. msu.edulibretexts.org Conversely, the polarization of the S-O bond and the presence of the electronegative oxygen atom create an electrophilic site at the sulfur atom. msu.edulibretexts.org

This ambident nature means the sulfur center can be attacked by both electrophiles and nucleophiles. The nucleophilicity of sulfur is generally greater than that of oxygen in analogous compounds, leading to reactions like alkylation at the sulfur atom to form sulfonium (B1226848) salts. msu.edulibretexts.org The electrophilic character of the sulfur can be enhanced by acylating the sulfoxide (B87167) oxygen, making it more susceptible to nucleophilic attack. libretexts.org Studies on related compounds show that hard nucleophiles tend to react at the electrophilic sulfur center, whereas softer, more polarizable nucleophiles may react at other sites. rsc.org

| Reactivity Type | Attacking Species | Reaction Site on 2-(Methylsulfinyl)naphthalene | Product Type |

| Nucleophilic | Electrophiles (e.g., Alkyl Halides) | Sulfur Atom (Lone Pair) | Sulfonium Salts |

| Electrophilic | Nucleophiles (especially hard nucleophiles) | Sulfur Atom | Substituted Sulfur Species |

Reactions Involving the Naphthalene (B1677914) Moiety

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution. The methylsulfinyl group (-S(O)CH₃) acts as a directing group in these reactions. While specific studies on this compound are not extensively detailed in this regard, the behavior can be inferred from the known properties of sulfoxide groups on aromatic rings. The sulfinyl group is generally considered to be a deactivating group due to its electron-withdrawing nature. However, it directs incoming electrophiles to the ortho and para positions. In the context of the naphthalene ring system, this directing effect can lead to substitution at various positions, influenced by both electronic and steric factors. For instance, the sulfinyl group has been effectively used as a directing group in C-H activation and oxidation reactions, typically guiding functionalization to the ortho position of the aromatic ring to which it is attached. thieme-connect.de

Oxidation and Reduction Processes of the Sulfinyl Group

The sulfinyl group represents an intermediate oxidation state for sulfur and can be readily oxidized or reduced. msu.edulibretexts.org

Oxidation : The oxidation of this compound leads to the formation of 2-(methylsulfonyl)naphthalene. This conversion from a sulfoxide to a sulfone can be achieved using various oxidizing agents, such as hydrogen peroxide.

Reduction : The reduction of the sulfinyl group yields the corresponding sulfide (B99878), 2-(methylthio)naphthalene (B188729). This process is a key transformation in sulfur chemistry, although the reduction of the higher oxidation state sulfone is significantly more challenging due to its high thermal stability. acs.org

| Process | Starting Compound | Product | Change in Sulfur Oxidation State |

| Oxidation | This compound | 2-(Methylsulfonyl)naphthalene | Increase (+0 to +2 in sulfoxide to sulfone) |

| Reduction | This compound | 2-(Methylthio)naphthalene | Decrease (+0 to -2 in sulfoxide to sulfide) |

Mechanistic Investigations of Transformations Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways. Investigations have focused on radical processes, photochemical transformations, and computational analyses of reaction pathways.

Many reactions in aromatic chemistry, particularly those involving substitutions on naphthalene rings, can proceed through radical chain mechanisms, such as the Sᵣₙ1 (substitution nucleophilic radical) mechanism. arkat-usa.org This mechanism is characterized by three distinct steps: initiation, propagation, and termination. lumenlearning.comwiley-vch.de

Initiation : The reaction begins with the formation of a radical anion from the aromatic substrate, often induced by photostimulation or a chemical initiator. This radical anion then fragments to produce an aryl radical. arkat-usa.org

Propagation : The aryl radical reacts with a nucleophile to form a new radical anion. This new radical anion can then transfer an electron to a molecule of the starting aromatic substrate, regenerating the initial radical anion and forming the product, thus continuing the chain. arkat-usa.orglumenlearning.com

Termination : The chain reaction ceases when radicals combine or are quenched by radical scavengers. lumenlearning.com

Studies on the reactions of 1-bromonaphthalene (B1665260) with various sulfur-centered nucleophiles have provided strong evidence for the Sᵣₙ1 mechanism, indicated by the inhibition of the reaction in the presence of radical scavengers and quantum yields greater than one. researchgate.netnih.gov These findings suggest that naphthalene systems readily participate in radical chain reactions.

Light can be a powerful tool for initiating reactions involving naphthalene derivatives. Photoinduced reactions, particularly those following the Sᵣₙ1 pathway, are well-documented for halo-naphthalenes reacting with sulfur nucleophiles to produce compounds like methylthionaphthalene. arkat-usa.orgresearchgate.netmdma.ch

In a typical photoinduced reaction, the aromatic substrate absorbs light, leading to an excited state that can accept an electron to form a radical anion, initiating the Sᵣₙ1 chain. arkat-usa.orgnih.gov The reaction of 1-bromonaphthalene with the thiourea (B124793) anion, for example, is a photoinduced process that yields 1-(methylthio)naphthalene after quenching. researchgate.netmdma.ch The absence of a reaction in the dark and inhibition by radical scavengers confirm the radical chain nature of these photochemical transformations. researchgate.net The efficiency of these reactions can be influenced by the solvent and the specific nucleophile used. arkat-usa.org

| Reactant System | Conditions | Major Products | Mechanistic Evidence | Source |

| 1-Bromonaphthalene + Thiourea Anion | UV Irradiation in DMSO, then MeI quench | 1-(Methylthio)naphthalene, Bis(1-naphthyl) sulfide, Naphthalene | No reaction in dark; inhibited by radical scavengers | researchgate.net |

| 1-Bromonaphthalene + Sulfide Anion (S²⁻) | UV Irradiation in DMSO, then MeI quench | 1-(Methylthio)naphthalene, Bis(1-naphthyl) sulfide, Naphthalene | Evidence of radical chain mechanism | researchgate.net |

| 1-Bromonaphthalene + Thioacetate Anion | UV Irradiation (entrainment conditions) | 1-(Methylthio)naphthalene, Bis(1-naphthyl) sulfide, Naphthalene | Requires entrainment to initiate chain | nih.gov |

Computational chemistry provides powerful insights into reaction mechanisms by analyzing potential energy surfaces, transition states, and reaction pathways. wikipedia.orgnih.gov For naphthalene derivatives, theoretical studies can explain observed reactivity and regioselectivity.

Analysis of the cyclization reactions of substituted naphthalenes has shown that the energy of the transition state is a key determinant of the reaction rate and outcome. researchgate.net The distribution of the Highest Occupied Molecular Orbital (HOMO) can explain the observed regioselectivity. For naphthalene derivatives, the HOMO coefficients are typically largest over carbons 1, 4, 5, and 8. researchgate.net

In a comparative example, the reaction of a naphthalene with a substituent at the 2-position (like this compound) is predicted to react preferentially at the 1-position due to a larger HOMO coefficient at that carbon, leading to a lower energy transition state compared to reaction at the 3-position. researchgate.net This difference in transition state energies can be significant, explaining why one product is formed preferentially. researchgate.net Such analyses, which consider electronic effects and steric strain in the transition state structure, are invaluable for predicting and understanding the chemical behavior of complex molecules like this compound. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Methylsulfinyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of 2-(Methylsulfinyl)naphthalene, offering a window into the electronic environment of each nucleus.

The ¹H and ¹³C NMR spectra of this compound provide foundational information for its structural verification. The chemical shifts are indicative of the electronic environment of the protons and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The naphthalene (B1677914) ring protons typically resonate in the downfield region, generally between 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The methyl protons of the sulfinyl group, being attached to a sulfur atom, appear in the upfield region, typically around 2.7 ppm. The precise chemical shifts are influenced by the solvent and the electronic effects of the methylsulfinyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The naphthalene ring carbons exhibit a range of chemical shifts depending on their position relative to the methylsulfinyl substituent and their location within the fused ring system. The carbon atom directly attached to the sulfinyl group is notably affected. The methyl carbon of the sulfinyl group gives a characteristic signal in the aliphatic region of the spectrum.

A representative set of predicted ¹H and ¹³C NMR chemical shifts for this compound in a deuterated solvent is presented in the tables below. These values are based on spectral data of closely related naphthalene derivatives and theoretical calculations.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 | ~8.1 | d |

| H-3 | ~7.6 | d |

| H-4 | ~7.9 | d |

| H-5 | ~7.5 | m |

| H-6 | ~7.5 | m |

| H-7 | ~7.9 | d |

| H-8 | ~7.8 | d |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~128.5 |

| C-2 | ~145.0 |

| C-3 | ~124.0 |

| C-4 | ~128.0 |

| C-4a | ~133.0 |

| C-5 | ~127.0 |

| C-6 | ~126.5 |

| C-7 | ~127.5 |

| C-8 | ~129.0 |

| C-8a | ~134.0 |

While specific 2D NMR spectra for this compound are not widely available in the public domain, the application of these techniques can be inferred from the analysis of similar aromatic sulfoxides.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the naphthalene ring. For instance, cross-peaks would be expected between H-1 and H-3 (if coupling exists), H-3 and H-4, H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming their connectivity within the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the naphthalene ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in assigning the quaternary carbons of the naphthalene ring by observing their correlations with nearby protons. For example, the methyl protons would be expected to show a correlation to the C-2 carbon, confirming the attachment of the methylsulfinyl group at this position.

The sulfur atom in this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-2-(Methylsulfinyl)naphthalene. NMR spectroscopy, particularly in the presence of chiral solvating agents or chiral derivatizing agents, is a powerful method for the determination of the absolute configuration of chiral sulfoxides.

The use of chiral lanthanide shift reagents can induce diastereomeric differentiation in the NMR spectra of the enantiomers, leading to separate signals for corresponding protons. The magnitude and direction of the induced shifts can provide information about the spatial arrangement of the atoms around the chiral sulfur center.

Furthermore, derivatization of the sulfoxide (B87167) with a chiral auxiliary can lead to the formation of diastereomers that are distinguishable by NMR. Analysis of the chemical shifts and coupling constants of the resulting diastereomers can allow for the assignment of the absolute configuration of the original sulfoxide.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These methods are particularly useful for identifying characteristic functional groups.

The most prominent vibrational mode of the sulfinyl group is the S=O stretching vibration. In aromatic sulfoxides, this band typically appears in the region of 1040-1060 cm⁻¹ in the infrared spectrum. The exact frequency can be influenced by the electronic nature of the aromatic ring and the presence of hydrogen bonding. This strong absorption is a key diagnostic feature for the presence of the sulfinyl group in this compound. Other vibrational modes involving the sulfinyl group, such as C-S-O bending modes, occur at lower frequencies.

Table 3: Characteristic Vibrational Frequencies of the Sulfinyl Group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| S=O Stretch | 1040 - 1060 | Strong |

| C-S Stretch | 600 - 800 | Medium |

The FTIR and Raman spectra of this compound also display a series of bands corresponding to the vibrations of the naphthalene ring system. These include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C=C Stretching: Aromatic C=C ring stretching vibrations give rise to a group of bands in the 1400-1650 cm⁻¹ region.

C-H In-plane Bending: These vibrations are observed in the 1000-1300 cm⁻¹ range.

C-H Out-of-plane Bending: The substitution pattern on the naphthalene ring influences the position of the strong C-H out-of-plane bending vibrations, which typically appear between 700 and 900 cm⁻¹. The specific pattern of these bands can provide clues about the 2-substitution on the naphthalene ring.

The combination of these characteristic aromatic and sulfinyl group vibrations provides a unique spectroscopic fingerprint for this compound, allowing for its identification and structural characterization.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-2-(Methylsulfinyl)naphthalene |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing critical information about a molecule's weight and structure. For this compound, it serves as a definitive tool for confirming its elemental composition and for elucidating its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's molecular formula by measuring its mass with extremely high accuracy. nih.govnih.gov The molecular formula for this compound is C₁₁H₁₀OS. chemicalbook.comchemspider.comsigmaaldrich.com HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can determine the mass of the molecular ion to within a few parts per million (ppm). nih.govnationalmaglab.org

This high precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. The theoretical monoisotopic mass of this compound is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O, and ³²S). This calculated value is then compared to the experimentally measured mass. A close match provides high confidence in the assigned molecular formula. guidechem.com

Table 1: HRMS Data for Molecular Formula Confirmation of this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀OS |

| Ion Type | [M+H]⁺ |

| Calculated Exact Mass | 191.05251 |

| Hypothetical Measured Mass | 191.05239 |

| Mass Error (ppm) | -0.63 |

This interactive table illustrates how a very small mass error between the theoretical and measured mass confirms the elemental composition.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller, structurally informative ions. nationalmaglab.orgwikipedia.org This process, often involving collision-induced dissociation (CID), provides a fragmentation pattern that acts as a structural fingerprint of the molecule. wikipedia.orguab.edu

For this compound, the protonated molecular ion ([M+H]⁺, m/z 191.05) would be selected as the precursor ion. Upon fragmentation, several characteristic product ions would be expected based on the cleavage of the weakest bonds. The fragmentation of aryl sulfoxides can involve rearrangements and the loss of small neutral molecules. rsc.org Plausible fragmentation pathways would include the loss of the methyl group, elimination of the sulfinyl moiety, or cleavage to yield the stable naphthalene cation.

Table 2: Proposed MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

| 191.05 | CH₃• (15.02 Da) | 176.03 | [C₁₀H₇SO]⁺ |

| 191.05 | SOH• (49.00 Da) | 142.05 | [C₁₁H₁₀]⁺• |

| 191.05 | CH₃SOH (64.02 Da) | 127.05 | [C₁₀H₇]⁺ |

| 176.03 | CO (27.99 Da) | 148.03 | [C₉H₈S]⁺• |

This interactive table outlines the theoretical fragmentation pattern, providing insight into the molecule's structural components.

X-ray Crystallography for Solid-State Molecular Structure Determination

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. tandfonline.com For this compound, these interactions would be dictated by the interplay between its polar sulfoxide group and its large, aromatic naphthalene backbone.

Although a specific crystal structure for this compound is not publicly available, its packing can be predicted based on related structures. bruceryandontexist.netmdpi.com The prominent naphthalene rings are likely to engage in π-π stacking interactions, a common feature in the crystal structures of aromatic hydrocarbons that often results in a "herringbone" arrangement. researchgate.net Furthermore, the highly polar sulfoxide oxygen atom is a potent hydrogen bond acceptor, likely forming weak C-H···O hydrogen bonds with neighboring molecules. researchgate.net These directional interactions, combined with weaker van der Waals forces, would collectively stabilize the crystal lattice.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description | Potential Impact on Crystal Structure |

| π-π Stacking | Attraction between the electron clouds of adjacent naphthalene rings. | Major contributor to packing efficiency; often leads to layered or herringbone motifs. |

| C-H···O Hydrogen Bonds | Weak hydrogen bonds between aromatic or methyl C-H donors and the sulfoxide oxygen acceptor. | Provides directional control, linking molecules into specific chains or networks. |

| van der Waals Forces | General attractive and repulsive forces between molecules. | Contributes to the overall cohesive energy and density of the crystal. |

This interactive table summarizes the key non-covalent forces expected to direct the molecular packing in the solid state.

The sulfur atom in a sulfoxide is bonded to two carbon atoms, one oxygen atom, and possesses a lone pair of electrons, resulting in a trigonal pyramidal geometry. bruceryandontexist.net This arrangement makes the sulfur atom a stereogenic center, meaning this compound is a chiral molecule that can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(Methylsulfinyl)naphthalene and (S)-2-(Methylsulfinyl)naphthalene. smu.eduacs.org

Single-crystal X-ray diffraction is the most reliable method for determining the absolute configuration of a chiral molecule, provided an enantiomerically pure crystal is available. springernature.comnih.gov The technique relies on the phenomenon of anomalous (or resonant) scattering. ed.ac.uk When the X-ray wavelength is near the absorption edge of an atom in the crystal, it causes a phase shift in the scattered X-rays. This effect violates Friedel's Law, leading to small but measurable intensity differences between reflections (h,k,l) and their inverses (-h,-k,-l), which are known as Bijvoet pairs. ed.ac.uk

By analyzing these intensity differences, the Flack parameter can be calculated. This parameter provides a robust indicator of the correctness of the modeled absolute configuration. ox.ac.uk

Table 4: Interpretation of the Flack Parameter in Absolute Configuration Determination

| Flack Parameter Value | Interpretation |

| Close to 0 (with a small standard uncertainty) | The assigned absolute configuration is correct. |

| Close to 1 (with a small standard uncertainty) | The assigned absolute configuration is incorrect and should be inverted. |

| Close to 0.5 | The crystal is a racemic twin (contains equal amounts of both enantiomers) or the data is insufficient to make a determination. |

This interactive table explains how the refined Flack parameter is used to definitively assign the R or S configuration to a chiral center.

Theoretical and Computational Studies on 2 Methylsulfinyl Naphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is employed to determine various properties of 2-(Methylsulfinyl)naphthalene, from its three-dimensional shape to its spectroscopic signatures and electronic characteristics.

Optimized Molecular Geometries and Conformational Analysis

The first step in a computational study is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, this process reveals critical information about bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP, are commonly used in conjunction with basis sets like 6-31G(d,p) to achieve a balance between accuracy and computational cost nih.gov.

| Parameter | Value |

|---|---|

| C-S Bond Length | 1.78 Å |

| S-O Bond Length | 1.50 Å |

| C-S-O Bond Angle | 105.2° |

Vibrational Frequency Analysis and Spectroscopic Correlations

Once the molecular geometry is optimized, vibrational frequency analysis can be performed. This calculation predicts the frequencies of the normal modes of vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed spectral bands niscpr.res.inresearchgate.net.

For this compound, key vibrational modes would include the C-H stretching of the naphthalene (B1677914) ring, C-C ring vibrations, and the characteristic S=O stretching and C-S stretching of the methylsulfinyl group. Theoretical calculations can help distinguish these vibrations and understand how they are coupled nih.gov. To improve the agreement between calculated and experimental frequencies, scaling factors are often applied to the computed values niscpr.res.in.

Table 2: Illustrative Vibrational Frequencies and Assignments (Note: This table is a hypothetical representation of calculated vibrational data.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Naphthalene ring |

| C=C Stretch | 1600-1450 | Naphthalene ring |

| S=O Stretch | ~1050 | Sulfoxide (B87167) group |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor nih.gov.

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties nih.govirjweb.com. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited samipubco.com. For this compound, the distribution of the HOMO and LUMO across the naphthalene ring and the sulfinyl group would determine the sites for electrophilic and nucleophilic attack.

Table 3: Illustrative Frontier Molecular Orbital Energies (Note: The values below are hypothetical examples.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents nih.gov. The MEP map is plotted onto the molecule's electron density surface, using a color-coded scheme to represent different potential values.

Typically, regions of negative electrostatic potential (colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack uni-muenchen.delibretexts.org. For this compound, the MEP surface would likely show a region of high electron density around the oxygen atom of the sulfinyl group, making it a prime site for interaction with electrophiles or for hydrogen bonding. The aromatic rings would also exhibit regions of negative potential above and below the plane researchgate.net.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals researchgate.netnih.gov.

This analysis is particularly useful for understanding charge transfer interactions and hyperconjugation. By examining the interactions between occupied (donor) and unoccupied (acceptor) NBOs, one can quantify the stability arising from electron delocalization wisc.eduq-chem.com. For this compound, NBO analysis could elucidate the nature of the bond between the naphthalene ring and the sulfur atom and detail the delocalization of electron density from the lone pairs on the oxygen and sulfur atoms into the aromatic system.

Investigation of Reaction Energetics and Transition States

Computational methods are extensively used to study the mechanisms of chemical reactions, including determining the energies of reactants, products, intermediates, and transition states mdpi.com. By mapping the potential energy surface, chemists can identify the most likely reaction pathways and calculate activation energies, which are crucial for understanding reaction rates researchgate.net.

For this compound, such studies could investigate reactions like oxidation of the sulfinyl group to a sulfonyl group or electrophilic substitution on the naphthalene ring. DFT calculations can locate the transition state structure for a given reaction step and an Intrinsic Reaction Coordinate (IRC) calculation can confirm that this transition state connects the intended reactants and products mdpi.com. This information is vital for predicting the feasibility and outcome of chemical transformations involving this compound nih.gov.

As a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Chirality is a fundamental property in many biologically active molecules, and the development of methods to control stereochemistry is a central goal of synthetic chemistry. mdpi-res.com Chiral auxiliaries and ligands are essential tools in this endeavor, guiding reactions to favor the formation of one enantiomer over another. mdpi-res.comharvard.edu The sulfoxide group in this compound is stereogenic, meaning the compound can exist in enantiomerically pure forms, such as (R)- or (S)-2-(methylsulfinyl)naphthalene. rsc.orgbldpharm.com This inherent chirality allows it to be employed in asymmetric synthesis.

Transition metal catalysis is a powerful strategy for a vast array of chemical transformations. mdpi.com When combined with chiral ligands, these metal complexes can create a chiral environment that influences the stereochemical outcome of a reaction. rsc.org

While direct use of this compound as a ligand is not extensively documented, its enantiomerically pure form is a key product of metal-mediated asymmetric synthesis, which highlights the importance of the chiral sulfoxide group. Research has demonstrated the highly efficient manganese-catalyzed asymmetric oxidation of the prochiral sulfide (B99878), 2-(methylthio)naphthalene (B188729). rsc.org This transformation, assisted by a chiral ligand and a carboxylic acid (CA) co-catalyst, produces optically active (R)-2-(methylsulfinyl)naphthalene with excellent yield and high enantioselectivity. rsc.org

Table 1: Manganese-Catalyzed Asymmetric Oxidation of 2-(Methylthio)naphthalene

| Catalyst System | Additive | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Mn(OTf)₂ / L2 | Cinnamic Acid (CA) | 89 | 95 |

Data sourced from a study on manganese-catalyzed asymmetric sulfoxidation. rsc.org The reaction was conducted with 2-(methylthio)naphthalene, H₂O₂, and the catalyst system in isopropanol (B130326) at -10°C.

The broader family of chiral sulfoxide ligands has seen success in various metal-catalyzed reactions. For instance, chiral P-S bidentate ligands, which include a sulfinyl group, have been used in asymmetric cycloaddition reactions promoted by platinum and palladium complexes. researchgate.net Similarly, gold(I) compounds containing asymmetric [2-(methylsulfinyl)ethyl]diphenylphosphine have been synthesized and studied for their cytotoxic properties, demonstrating the ability of the sulfinyl group to coordinate with metals. researchgate.net These examples underscore the potential of chiral sulfoxides like this compound to act as effective ligands in metal-mediated asymmetric transformations.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a major pillar of asymmetric synthesis, complementing metal-based catalysts and enzymes. scienceopen.comresearchgate.net These catalysts often operate through non-covalent interactions, such as hydrogen bonding, to control the stereoselectivity of a reaction. scienceopen.com

The application of this compound specifically as an organocatalyst is not a widely explored area in the current literature. However, the structural motifs present in the molecule suggest potential utility. The sulfoxide group is a hydrogen bond acceptor, and in a chiral context, it could participate in organizing transition states to induce enantioselectivity. For example, in the asymmetric total synthesis of Nigerone, a related compound, 1,3-dimethoxy-6-(methoxymethoxy)-7-(2-(methylsulfinyl)acetyl)naphthalene-8-yl-acetate, was used as a key intermediate, showcasing the utility of the methylsulfinyl group in complex synthesis. amazonaws.com This role as a building block, rather than a catalyst, is its primary documented function. Further research would be needed to develop and validate its use as a direct organocatalyst.

Building Block in the Synthesis of Complex Molecules

This compound serves as a crucial building block in the synthesis of more elaborate organic molecules. Its sulfoxide group provides a reactive handle for a variety of chemical transformations, including oxidation to a sulfone and reduction to a thioether. This versatility makes it a valuable precursor for creating new materials and compounds. researchgate.net

The development of new methods for forming carbon-sulfur (C–S) bonds is of great interest due to the prevalence of organosulfur compounds in pharmaceuticals, agrochemicals, and materials science. mdpi.com this compound is a valuable precursor in reactions that construct specific C–S linkages. For example, it can undergo dealkylative cyanation to produce 2-thiocyanatonaphthalene with high yield. This reaction directly transforms the methylsulfinyl group, demonstrating its utility in manipulating C–S bonds to introduce new functionalities.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and medicine. clockss.org The naphthalene scaffold is often incorporated into larger heterocyclic systems to enhance biological activity or tune material properties. nih.govacs.org

The methylsulfinyl group has proven to be an effective functional group for constructing heterocycles. In one notable example, a derivative, 2-(methylsulfinyl)-4H-thiochromen-4-one, was used as a key substrate in a palladium-catalyzed cross-coupling reaction with arylboronic acids to synthesize a range of 2-aryl-4H-thiochromen-4-ones, also known as thioflavones. acs.org The methylsulfinyl group functioned as an excellent leaving group, outperforming the corresponding sulfide and sulfone in terms of reaction yield. acs.org This highlights the strategic importance of the methylsulfinyl moiety in building complex heterocyclic frameworks.

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov The methylsulfinyl group has been identified as a versatile functional group in this context, primarily by acting as a leaving group.

Recent studies have shown that aryl methyl sulfoxides can act as effective electrophiles in cross-coupling reactions. nih.gov A transition-metal-free protocol has been developed for the cross-coupling of aryl methyl sulfoxides and alcohols to form alkyl aryl ethers. nih.gov In this study, the 1-naphthyl derivative of methyl sulfoxide demonstrated excellent reactivity, affording the corresponding ether product in 94% yield. nih.gov This method proceeds through the nucleophilic activation of the C–S bond and offers a valuable alternative to traditional metal-catalyzed approaches. nih.gov

Furthermore, in palladium-catalyzed C-C bond formation, the 2-(methylsulfinyl) group on a thiochromenone core proved to be the most effective leaving group compared to sulfide or sulfonyl groups for coupling with phenylboronic acid. acs.org

Table 2: Transition-Metal-Free Cross-Coupling of Aryl Methyl Sulfoxides with Alcohols

| Aryl Methyl Sulfoxide | Alcohol | Product | Yield (%) |

|---|---|---|---|

| Phenyl methyl sulfoxide | Methanol | Anisole | 90 |

| 4-Methoxyphenyl methyl sulfoxide | Methanol | 1,4-Dimethoxybenzene | 96 |

| 1-Naphthyl methyl sulfoxide | Methanol | 1-Methoxynaphthalene | 94 |

| 2-(Methylsulfinyl)quinoline | Benzyl alcohol | 2-(Benzyloxy)quinoline | 99 |

Data adapted from a study on the transition-metal-free cross-coupling of sulfoxides. nih.gov Reactions were conducted with KOtBu in DME at 110°C.

This capacity to function as a leaving group in both metal-catalyzed and metal-free conditions makes this compound a strategic building block for the synthesis of substituted naphthalene derivatives. acs.orgnih.gov

Applications of 2 Methylsulfinyl Naphthalene in Advanced Organic Synthesis and Catalysis

The unique electronic and steric properties conferred by the methylsulfinyl group attached to the naphthalene (B1677914) core make 2-(methylsulfinyl)naphthalene a valuable reagent in modern chemistry. Its applications span from being a versatile building block for complex molecules to a controller of stereochemistry in asymmetric reactions.

Environmental Transformation and Fate Studies Chemical Perspectives

Photochemical Degradation Pathways in Environmental Matrices

Photodegradation, or the breakdown of molecules by light, is a primary mechanism for the transformation of aromatic compounds in the environment. pjoes.com For 2-(Methylsulfinyl)naphthalene, this process can occur in the atmosphere, on the surface of water bodies, and on the top layer of soil. pjoes.com

The naphthalene (B1677914) ring system itself is susceptible to photodegradation. Studies on naphthalene show that it is readily degraded by indirect photolysis in air and water. cdc.gov The half-life for the photolysis of naphthalene in surface water has been estimated at approximately 71 hours. iarc.fr The presence of the methylsulfinyl group, which is a chromophore that can absorb light, may influence the rate and pathways of photodegradation compared to the parent naphthalene molecule.

Research on the photochemical aging of secondary organic aerosols (SOA) derived from naphthalene provides insight into potential degradation pathways. rsc.org These studies show a rapid photodegradation of high-molecular-weight compounds, with a significant decrease in species containing 20 carbon atoms observed within 30 minutes of irradiation. rsc.org This breakdown is associated with a loss of particle mass and the concurrent formation of smaller oligomers and the release of volatile products like formic acid and formaldehyde (B43269) into the gas phase. rsc.org These reactions are attributed to photolabile functional groups within the naphthalene-derived products, which enhance their degradation under UV light. rsc.org It is plausible that this compound undergoes similar photochemical fragmentation, leading to the cleavage of the aromatic rings and the formation of smaller, more volatile organic compounds. The composition of the environmental matrix, such as the presence of inorganic salts in water, can also influence the efficiency of photocatalytic degradation. mdpi.com

Chemical Oxidation and Reduction in Aquatic and Soil Systems

The chemical reactivity of this compound in aquatic and soil environments is largely dictated by its sulfoxide (B87167) group and the aromatic naphthalene core. These moieties are susceptible to both oxidation and reduction reactions.

The sulfoxide group can undergo two primary transformations:

Oxidation: It can be oxidized to form the corresponding sulfone, 2-(Methylsulfonyl)naphthalene.

Reduction: It can be reduced back to the sulfide (B99878), 2-(Methylthio)naphthalene (B188729).

In addition to the reactions at the sulfur atom, the naphthalene ring system is subject to degradation by strong oxidizing agents present or introduced into environmental systems. Advanced oxidation processes (AOPs) using reagents like ozone, hydrogen peroxide, or the Fenton reagent are effective in degrading persistent organic pollutants. olympianwatertesting.comnih.gov Studies on the chemical oxidation of PAHs in contaminated soils have demonstrated high removal efficiencies using potassium permanganate (B83412), activated persulfate, and Fenton reagents. nih.gov These powerful oxidants can break open the aromatic rings, leading to a variety of oxidation byproducts, including oxy-PAHs and eventually smaller, more biodegradable compounds like carboxylic acids. nih.gov Similar to biological pathways, chemical oxidation can also potentially transform the naphthalene ring into naphthoquinones (e.g., 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone), which are known to be reactive intermediates. epa.gov

The table below summarizes the key chemical redox reactions applicable to this compound in environmental systems.

| Reaction Type | Reagent/Process | Affected Moiety | Primary Transformation Product(s) | Reference |

| Oxidation | Environmental Oxidants (e.g., radicals, ozone) | Sulfoxide Group | 2-(Methylsulfonyl)naphthalene | |

| Oxidation | Advanced Oxidation Processes (e.g., Fenton, KMnO₄) | Naphthalene Ring | Ring-cleavage products (e.g., carboxylic acids), Naphthoquinones | olympianwatertesting.comnih.govepa.gov |

| Reduction | Environmental Reductants | Sulfoxide Group | 2-(Methylthio)naphthalene |

Abiotic Transformation Mechanisms

Beyond specific photochemical and redox reactions, other abiotic (non-biological) processes contribute to the environmental fate of this compound. These mechanisms primarily involve the physical movement and partitioning of the compound between different environmental compartments.

Volatilization: Based on the properties of naphthalene, this compound is expected to volatilize from water and soil surfaces into the atmosphere, although its vapor pressure may be lower than that of naphthalene due to the more polar sulfoxide group. cdc.gov

Sorption: The compound may be removed from the water column by sorption to suspended solids and can be retained in soil and sediment, particularly in matrices with high organic carbon content. cdc.gov

Hydrolysis: Sulfoxides are generally stable towards hydrolysis under environmentally relevant pH conditions. Therefore, the hydrolytic cleavage of the methyl-sulfur or sulfur-naphthalene bond is not considered a significant degradation pathway.

Advanced Analytical Methods for Environmental Detection and Speciation in Research

The accurate detection and quantification of this compound and its transformation products in complex environmental matrices like water, soil, and air require sophisticated analytical techniques. researchgate.net Research in this area relies heavily on chromatography-based methods coupled with sensitive detectors. epa.gov

Gas Chromatography (GC): GC is a common method for analyzing PAHs and related compounds. When coupled with a Mass Spectrometer (GC-MS), it provides high sensitivity and definitive identification of the target analyte and its metabolites. olympianwatertesting.comcdc.gov For sulfur-containing compounds, a Flame Photometric Detector (FPD) can offer selective and sensitive detection. cdc.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique, particularly for compounds that are less volatile or thermally unstable. olympianwatertesting.com HPLC systems coupled with UV, Diode Array (DAD), or fluorometric detectors are used for quantification. cdc.govacs.org For unequivocal identification of transformation products in research settings, coupling HPLC with mass spectrometry, such as in an LC-ESI-MS system (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry), is essential. acs.org

Sample preparation is a critical step and often involves extraction from the matrix using an organic solvent, followed by cleanup and concentration. cdc.gov For specific analytical strategies, chemical derivatization may be employed. For instance, sulfoxides can be chemically reduced to their corresponding sulfides prior to analysis, a technique used for certain biological markers. cdc.gov

The table below outlines the primary analytical methods used in research for the environmental monitoring of this compound and its derivatives.

| Analytical Technique | Detector | Application/Remarks | Reference(s) |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Provides structural confirmation and quantification of the parent compound and volatile degradation products. | olympianwatertesting.comcdc.gov |

| Gas Chromatography (GC) | Flame Photometric Detector (FPD) | Offers selective detection of sulfur-containing compounds. | cdc.gov |

| High-Performance Liquid Chromatography (HPLC) | Diode Array Detector (DAD) / Fluorometric | Used for quantification in aqueous samples and for analyzing photoproducts. | cdc.govacs.org |

| Liquid Chromatography (LC) | Electrospray Ionization Mass Spectrometry (ESI-MS) | Enables the identification of non-volatile or polar transformation products formed during degradation studies. | acs.org |

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Strategies for 2-(Methylsulfinyl)naphthalene and its Derivatives

While established methods for the synthesis of aryl sulfoxides are available, the future of this compound synthesis lies in the development of more efficient, selective, and sustainable strategies. Key areas of future research will likely focus on:

Asymmetric Synthesis: The development of robust and scalable methods for the enantioselective synthesis of this compound is a paramount objective. Chiral sulfoxides are highly valuable as chiral auxiliaries and ligands in asymmetric catalysis. organic-chemistry.org Future strategies may involve the use of novel chiral catalysts, including transition metal complexes and organocatalysts, to achieve high enantiomeric excess. Modern methods for preparing enantiopure or enantiomerically enriched sulfinyl derivatives will be crucial in this endeavor. acs.org

Catalytic Oxidation: Research will continue to focus on the development of highly selective and environmentally benign catalytic systems for the oxidation of the parent sulfide (B99878), 2-(methylthio)naphthalene (B188729). This includes the use of green oxidants like hydrogen peroxide or even molecular oxygen, combined with efficient and recyclable catalysts to minimize waste and environmental impact. organic-chemistry.orgrsc.org The selectivity of these reactions can be finely tuned by controlling reaction conditions such as temperature. organic-chemistry.org

Late-Stage Functionalization: The development of methods for the late-stage functionalization of the naphthalene (B1677914) core in this compound and its derivatives will open up new avenues for creating diverse molecular architectures. This could involve leveraging the directing-group ability of the sulfinyl group to achieve regioselective C-H activation and functionalization.

A summary of potential synthetic approaches is presented in the table below.

| Synthetic Approach | Key Features | Potential Advantages |

| Asymmetric Oxidation | Use of chiral catalysts (e.g., transition metal complexes, organocatalysts) with green oxidants. | Access to enantiomerically pure this compound for applications in asymmetric synthesis. |

| Catalytic Aerobic Oxidation | Utilization of O2 or air as the terminal oxidant in the presence of a suitable catalyst. | Highly sustainable and atom-economical approach, reducing the need for stoichiometric chemical oxidants. organic-chemistry.org |

| C-H Functionalization | Direct modification of the naphthalene ring, potentially guided by the sulfinyl group. | Step-economical synthesis of functionalized derivatives from a common intermediate. |

Exploration of New Catalytic Applications Beyond Current Paradigms

The sulfinyl group in this compound imparts unique electronic and steric properties that could be harnessed in novel catalytic applications. Future research is expected to explore its potential as:

A Chiral Ligand: Enantiopure this compound could serve as a valuable chiral ligand in transition-metal-catalyzed asymmetric reactions. The sulfur atom can coordinate to a metal center, and the chirality at the sulfur atom can induce enantioselectivity in the catalytic transformation. The naphthalene backbone allows for extensive steric and electronic tuning of the ligand's properties.

An Organocatalyst: The sulfoxide (B87167) functionality itself can participate in organocatalytic transformations. For instance, it could act as a Lewis base or be involved in hydrogen bonding interactions to activate substrates and control stereoselectivity.

A Precursor to Novel Catalytic Scaffolds: this compound can serve as a building block for the synthesis of more complex and sophisticated ligand architectures, incorporating other coordinating groups to create multidentate ligands for a variety of catalytic applications.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The integration of this compound synthesis with modern technologies like continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. rsc.org Future research in this area will likely focus on:

Continuous Flow Oxidation: Developing robust and efficient continuous flow processes for the oxidation of 2-(methylthio)naphthalene to this compound. Flow reactors offer superior control over reaction parameters such as temperature and mixing, which is crucial for selective oxidation and preventing over-oxidation to the corresponding sulfone. researchgate.net

Green Solvents and Reagents: The use of environmentally benign solvents and reagents in both batch and flow synthesis will be a key aspect of sustainable production. organic-chemistry.orgresearchgate.net This aligns with the principles of green chemistry, aiming to reduce the environmental footprint of chemical processes. rsc.org

Photocatalytic Methods: Exploring visible-light-mediated photocatalytic methods for the synthesis of this compound represents a promising green chemistry approach. rsc.orgresearchgate.net These methods often operate under mild conditions and can utilize air as a sustainable oxidant. rsc.org

The table below outlines the potential benefits of integrating modern synthetic methodologies.

| Methodology | Key Advantages |

| Continuous Flow Synthesis | Enhanced safety, improved heat and mass transfer, precise control over reaction conditions, and ease of scalability. rsc.org |

| Green Chemistry | Use of renewable feedstocks, environmentally benign solvents, and catalytic processes to minimize waste and energy consumption. rsc.org |

| Photocatalysis | Mild reaction conditions, use of light as a renewable energy source, and potential for novel reaction pathways. rsc.org |

Advanced Mechanistic Elucidation using in situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and application of this compound is crucial for process optimization and the development of new transformations. Future research will likely employ advanced in situ spectroscopic techniques to probe reaction intermediates and transition states in real-time. These techniques may include:

In situ NMR Spectroscopy: To monitor the concentration of reactants, intermediates, and products as a function of time, providing valuable kinetic data and insights into reaction pathways.

In situ IR and Raman Spectroscopy: To identify key functional group transformations and track the formation and consumption of transient species.

Mass Spectrometry: To detect and characterize reaction intermediates, even at very low concentrations.

These advanced analytical methods will be instrumental in unraveling the intricate details of, for example, the atmospheric oxidation mechanism of related compounds like 2-methylnaphthalene (B46627), which has been investigated using quantum chemistry and kinetic calculations. rsc.org

Computational Design and Prediction of Novel Reactivity and Selectivity

Computational chemistry and molecular modeling are becoming increasingly powerful tools for the rational design of catalysts and the prediction of reaction outcomes. rsc.org In the context of this compound, future computational studies are expected to focus on:

DFT Studies: Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and chiroptical properties of this compound and its derivatives. researchgate.net Such studies can provide insights into its potential as a chiral ligand or organocatalyst.

Predictive Modeling: The development of predictive models can accelerate the discovery of new catalysts and reaction conditions. By correlating computational descriptors with experimental data, it may be possible to predict the catalytic activity and selectivity of this compound-based systems.

Mechanism Elucidation: Computational modeling can be used in concert with experimental studies to elucidate complex reaction mechanisms, providing detailed information about transition state geometries and activation energies.

Investigation of this compound in Advanced Materials and Niche Technologies (excluding biological/medical applications)

The unique photophysical and electronic properties of the naphthalene core, combined with the functionality of the methylsulfinyl group, make this compound and its derivatives interesting candidates for applications in materials science. nih.gov Future research could explore their use in:

Organic Electronics: Naphthalene derivatives are known to be useful building blocks for organic electronic materials. gatech.edu The introduction of a sulfoxide group could modulate the electronic properties, making these compounds suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Functional Polymers: this compound could be incorporated as a monomer or a functional pendant group in polymers to create materials with specific optical, electronic, or responsive properties. The sulfoxide group can impart properties such as thermo- and oxidation-sensitivity. klinger-lab.de

Fluorescent Probes: The inherent fluorescence of the naphthalene moiety can be tuned by substitution. nih.gov The methylsulfinyl group could act as a recognition site or a modulator of the fluorescence properties, leading to the development of novel chemosensors or imaging agents for non-biological applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for identifying and characterizing 2-(Methylsulfinyl)naphthalene in experimental settings?

- Methodological Answer : Use spectroscopic techniques such as nuclear magnetic resonance (NMR) to confirm the sulfoxide group’s stereochemistry and mass spectrometry (MS) for molecular weight validation. Chromatographic methods (e.g., HPLC) can resolve enantiomers if chirality is a concern . Structural verification should align with databases like PubChem (CID 7055) and ChEBI (CHEBI:50720), ensuring consistency with IUPAC nomenclature .

Q. How can researchers optimize the synthesis of this compound to achieve high enantiomeric purity?

- Methodological Answer : Employ biocatalytic oxidation using engineered enzymes (e.g., methionine sulfoxide reductase) to enhance stereoselectivity. Reaction conditions (pH, temperature, and solvent polarity) must be rigorously controlled to minimize racemization. Monitor progress with chiral HPLC and compare results to established benchmarks for enantiomeric excess (e.g., ≥99% ee) .

Q. What protocols are critical for assessing the purity of this compound in laboratory settings?

- Methodological Answer : Combine thermogravimetric analysis (TGA) to detect volatile impurities and differential scanning calorimetry (DSC) to verify melting points. Validate purity thresholds (>96%) using gas chromatography-mass spectrometry (GC-MS) and cross-reference with supplier certifications (e.g., Thermo Scientific Chemicals) .

Advanced Research Questions

Q. How do in vitro and in vivo models differ in evaluating the toxicokinetics of this compound?

- Methodological Answer : In vitro models (e.g., hepatocyte cultures) assess metabolic pathways (e.g., CYP450-mediated oxidation), while in vivo rodent studies track systemic absorption, distribution (e.g., hepatic/renal accumulation), and excretion. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Prioritize studies adhering to ATSDR’s inclusion criteria for respiratory, hepatic, and renal endpoints .

Q. How should researchers address contradictions in toxicity data for this compound across studies?

- Methodological Answer : Conduct a systematic review using ATSDR’s risk-of-bias framework (Table C-6/C-7). Evaluate study design for randomization, blinding, and exposure characterization. Tier studies by confidence levels (High/Moderate/Low) based on criteria like dose randomization and outcome completeness . Reconcile discrepancies by meta-analysis, weighting high-confidence studies (e.g., those with rigorous exposure controls) .

Q. What computational approaches are effective for predicting the oxidative behavior of this compound?

- Methodological Answer : Apply density functional theory (DFT) to model sulfoxide group reactivity, focusing on bond dissociation energies and radical scavenging potential. Validate predictions with experimental data from electron paramagnetic resonance (EPR) spectroscopy. Cross-reference with NIST spectral libraries for structural accuracy .

Q. How can chiral synthesis of this compound be scaled while maintaining enantiomeric integrity?

- Methodological Answer : Use continuous-flow reactors with immobilized enzymes to enhance scalability. Optimize residence time and substrate concentration to prevent enzyme denaturation. Monitor ee values in real-time using inline chiral sensors .

Q. What mechanisms underlie the compound’s interaction with oxidative stress pathways in mammalian systems?

- Methodological Answer : Design assays to measure glutathione (GSH) depletion and lipid peroxidation in exposed cell lines. Use knockout models (e.g., Nrf2-deficient mice) to identify redox-sensitive pathways. Correlate findings with ATSDR’s systemic effect categories (Table B-1), such as hepatic and hematological outcomes .

Q. How should chronic exposure studies for this compound be structured to meet regulatory toxicology standards?